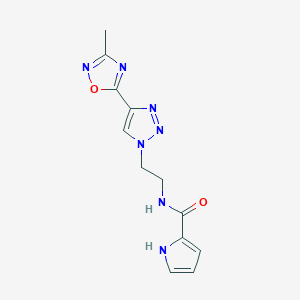

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide is a complex heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Structure and Synthesis

The compound features a unique arrangement of nitrogen-rich heterocycles that contribute to its biological activity. It is synthesized through multi-step reactions involving key intermediates such as triazole and oxadiazole derivatives. Common reagents include hydrazine hydrate and acetic anhydride, often under acidic or basic conditions to facilitate the formation of the desired structures.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives containing the 1,2,4-oxadiazole ring showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| B | PANC-1 | 2.41 | Disrupts DNA replication |

| C | SK-MEL-2 | 0.75 | Inhibits cell cycle progression |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains and fungi. Its structural components facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or cell death .

Table 2: Antimicrobial Efficacy Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 10 µg/ml | Bacteriostatic |

| Candida albicans | 5 µg/ml | Fungicidal |

| Staphylococcus aureus | 15 µg/ml | Bactericidal |

The biological activity of this compound is attributed to its ability to bind selectively to specific biological targets. The presence of triazole and oxadiazole moieties enhances its binding affinity to enzymes involved in critical cellular processes such as DNA replication and apoptosis regulation. Molecular docking studies suggest strong hydrophobic interactions between the compound and amino acid residues in target proteins .

Comparison with Similar Compounds

When compared to other compounds within its class, this compound exhibits superior bioactivity due to its complex nitrogen framework which allows for more effective interactions with biological targets.

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Anticancer Activity |

|---|---|---|

| N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-phenyl)amide | Simple phenyl group | Moderate |

| 2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-triazole) | Less nitrogen complexity | Low |

| N-(2-(4-(3-methyl...carboxamide) | Complex heterocyclic structure | High |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery:

- Breast Cancer Treatment : A study focused on the use of this compound in MCF-7 cells showed a marked increase in apoptotic markers when treated with varying concentrations over a period of time.

- Inhibition of Carbonic Anhydrases : Another investigation revealed that derivatives showed selective inhibition against human carbonic anhydrases (hCA IX and hCA II), indicating potential therapeutic applications in cancer treatment .

Eigenschaften

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-8-15-12(21-17-8)10-7-19(18-16-10)6-5-14-11(20)9-3-2-4-13-9/h2-4,7,13H,5-6H2,1H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCGCFGCYQXHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.